2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-12(13-7-3-2-4-8-13)27-20-23-22-19(28-20)21-17(24)15-11-14-9-5-6-10-16(14)26-18(15)25/h2-12H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCNTKILRPUHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide is a derivative that combines the structural features of chromene and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Structure and Synthesis
The compound's structure can be represented as follows:
This includes a chromene moiety linked to a thiadiazole ring via a phenethylthio group. The synthesis typically involves multi-step reactions that incorporate thiadiazole derivatives and chromene structures, often utilizing standard organic synthesis techniques.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a | MCF-7 | 73 |
These findings suggest that the incorporation of thiadiazole enhances the lipophilicity and biological activity of the compounds against tumor cells .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated promising antimicrobial properties. Studies have reported that certain substituted 1,3,4-thiadiazoles exhibit potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative with a p-nitroaniline moiety showed an MIC value of 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been evaluated using various animal models. Compounds similar to the target compound were tested in MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazole) models. One study reported that certain derivatives exhibited up to 80% protection against seizures at doses of 100 mg/kg . The mechanism is believed to involve modulation of GABAergic transmission and voltage-gated ion channels.
The biological activity of the compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Many thiadiazole derivatives enhance GABA receptor activity, which is crucial for their anticonvulsant effects.
- Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest through interaction with specific kinases or by affecting apoptosis pathways.
- Membrane Permeability : The lipophilic nature of thiadiazole derivatives improves their ability to penetrate cellular membranes, enhancing bioavailability and therapeutic efficacy .
Case Studies
Several studies have focused on evaluating the biological activities of similar compounds:
- Malygin et al. (2020) synthesized a series of thiadiazole derivatives and assessed their anticonvulsant activity in mice. The most effective compound showed an ED50 of 126.8 mg/kg with a therapeutic index significantly higher than valproic acid.
- Sarafroz et al. (2019) explored various substituted thiadiazoles for their neuroprotective effects and found that specific substitutions led to enhanced anticonvulsant activity.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole moiety is known for its significant antibacterial and antifungal activities. For instance, derivatives containing this scaffold have been reported to show potent activity against various strains of bacteria and fungi. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like fluconazole and streptomycin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 8d | Antifungal | 32–42 | |
| 9d-f | Antibacterial | 25 | |
| New Derivative | Antifungal | 47.5 |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit tumor growth. Compounds with the thiadiazole structure have been synthesized and evaluated for cytotoxicity against various cancer cell lines. For example, modifications to the thiadiazole ring can enhance its lipophilicity and thus improve tissue permeability, leading to increased efficacy as anticancer agents .
Table 2: Cytotoxic Activity of Thiadiazole Derivatives
| Compound Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.87 | |
| Hybrid Compound | A549 (Lung Cancer) | 12.5 |
Case Studies
Several case studies illustrate the therapeutic potential of this compound class:
- Antibacterial Study : A study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs .
- Antifungal Evaluation : A new derivative was tested against Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with MIC values lower than those of standard treatments .
- Cytotoxicity Investigation : Research focused on hybrid compounds combining thiadiazole with other heterocycles showed promising results in inhibiting cancer cell proliferation across multiple cell lines, suggesting a multi-targeted approach in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Chromene vs. Acetamide Linkages : Chromene’s extended conjugation may enhance binding to targets like kinases or DNA, whereas acetamide-linked derivatives (e.g., 5h, 5l) prioritize hydrogen-bonding interactions .
Physicochemical Properties
Melting Points and Solubility
Trends :
Antifungal and Antimicrobial Activity
- Thiadiazole-oxadiazole hybrids () inhibit ergosterol biosynthesis in Candida spp., with MIC values ranging from 8–64 µg/mL. The target compound’s chromene moiety may enhance antifungal activity by disrupting membrane integrity .
- 1,3,5-Thiadiazine-thione derivatives () show moderate antimicrobial activity (MIC: 16–32 µg/mL), but the target compound’s chromene group could offer broader efficacy .
Anticancer Activity
- Compound 4y () demonstrates potent cytotoxicity against MCF-7 (IC₅₀: 0.084 mmol/L) and A549 (IC₅₀: 0.034 mmol/L) cells, attributed to dual thiadiazole-thioacetamide pharmacophores. The target compound’s chromene carboxamide may similarly intercalate DNA or inhibit topoisomerases .
- N-substituted thiadiazoles () with aromatic groups exhibit enhanced aromatase inhibition (IC₅₀: ~0.06 mmol/L), suggesting the target compound’s phenyl group could synergize with chromene for anticancer effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide?
- Methodology :
- Reaction Setup : Use reflux conditions with triethylamine as a base and chloroacetyl chloride for nucleophilic substitution. Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane, 1:1) .
- Purification : Precipitate the product by adjusting pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water (2:1) mixture .
- Yield Optimization : Extend reflux time to 5–6 hours for higher yields (typically 60–93% for analogous thiadiazole derivatives) .
Q. How can the structural integrity of the compound be confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolve bond lengths (mean C–C = 0.005 Å) and torsional angles to confirm the chromene-thiadiazole linkage .
- Spectroscopy : Use -NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm) to verify functional groups .
- Mass Spectrometry : Confirm molecular weight (exact mass: 422.08 g/mol) via HRMS .
Q. What preliminary biological screening assays are suitable for this compound?
- Assay Design :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with positive controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Strategy :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers .
- Molecular Docking : Screen against targets like GSK-3β (PDB ID: 1J1B) using AutoDock Vina, focusing on binding affinity (ΔG ≤ -8.5 kcal/mol) and hydrogen-bond interactions with Lys85 and Asp200 .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid degradation .
Q. What strategies improve selectivity for target enzymes (e.g., kinases) while minimizing off-target effects?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
